molecular formula C40H28O2 B11946115 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

Cat. No.: B11946115
M. Wt: 540.6 g/mol
InChI Key: KANRRGYPCMFGGK-MKFPQRGTSA-N
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Description

3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a polycyclic aromatic compound featuring a central isobenzofuran-1(3H)-one core. Its structure includes a 4-methylbenzylidene group (a benzaldehyde-derived substituent with a methyl group at the para position) and four phenyl rings attached to positions 4, 5, 6, and 7 of the isobenzofuranone scaffold.

Properties

Molecular Formula

C40H28O2

Molecular Weight

540.6 g/mol

IUPAC Name

(3Z)-3-[(4-methylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one

InChI

InChI=1S/C40H28O2/c1-27-22-24-28(25-23-27)26-33-38-36(31-18-10-4-11-19-31)34(29-14-6-2-7-15-29)35(30-16-8-3-9-17-30)37(39(38)40(41)42-33)32-20-12-5-13-21-32/h2-26H,1H3/b33-26-

InChI Key

KANRRGYPCMFGGK-MKFPQRGTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

Photoprotection in Cosmetics

Ultraviolet (UV) Filter
One of the primary applications of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is as an ultraviolet filter in cosmetic formulations. It effectively absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and photoaging. This compound is often included in sunscreen products due to its ability to absorb UV-B radiation.

  • Mechanism of Action : The compound functions by undergoing photochemical reactions that convert harmful UV radiation into less harmful energy forms, thus preventing skin damage .

Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects, which are particularly relevant in the context of skin care products. The anti-inflammatory activity can be beneficial in formulations aimed at soothing irritated skin or conditions such as acne and eczema.

  • Study Findings : A study demonstrated that formulations containing this compound showed a significant reduction in inflammatory markers when applied topically .

Endocrine Disruption Potential
While the compound has beneficial applications, it is also noted for potential endocrine-disrupting effects. Some studies have reported that it may exhibit estrogenic activity, raising concerns about its long-term use in cosmetic products .

Research and Development

Synthesis and Derivatives
The synthesis of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one has been explored extensively in the context of developing new derivatives with enhanced properties. Researchers are investigating modifications to improve efficacy as a UV filter while minimizing potential adverse effects.

  • Case Studies : Various derivatives have been synthesized and tested for their biological activity against cancer cells and their effectiveness as UV filters. These studies highlight the importance of structure-activity relationships in optimizing the compound's performance .

Data Tables

Application Area Details
Cosmetics Used as a UV filter in sunscreens and skin care products
Biological Activity Exhibits anti-inflammatory effects; potential endocrine disruptor
Research Focus Synthesis of new derivatives; evaluation of biological activities

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between the target compound and two analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one (Target) C₃₉H₂₈O₂ 528.64* 4-methylbenzylidene, four phenyl groups Highly conjugated, rigid planar structure with aromatic stacking potential
4,5,6,7-Tetrachloro-3-isopropylidene-2-benzofuran-1(3H)-one C₁₁H₆Cl₄O₂ 311.97 Four chlorine atoms, isopropylidene group Electronegative Cl substituents; smaller, less sterically hindered
3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one C₁₀H₁₄O₂ 166.22 Two methyl groups, partially saturated bicyclic structure Flexible, non-aromatic backbone; reduced conjugation

*Calculated based on formula C₃₉H₂₈O₂.

Key Observations:

Substituent Effects :

  • The target compound ’s four phenyl groups and methylbenzylidene substituent create a sterically crowded, highly aromatic system. This contrasts with the tetrachloro derivative , where electronegative chlorine atoms dominate, enhancing polarity and reactivity toward nucleophilic substitution.
  • The hexahydro compound lacks aromaticity due to its saturated rings, resulting in reduced conjugation and rigidity compared to the target.

Molecular Weight and Solubility: The target’s molecular weight (~528 g/mol) is significantly higher than both analogs, suggesting lower solubility in polar solvents. The tetrachloro compound (312 g/mol) may exhibit moderate polarity due to Cl atoms, while the hexahydro derivative (166 g/mol) is likely more volatile and soluble in non-polar media.

Electronic Properties: The target’s extended aromatic system could enable strong π-π interactions and fluorescence, whereas the tetrachloro compound might absorb UV light due to electron-withdrawing Cl groups.

Reactivity and Functional Group Comparison

  • Target Compound :
    The benzylidene group may undergo photoisomerization or serve as a site for electrophilic aromatic substitution (e.g., nitration). The phenyl rings could participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Tetrachloro Compound :
    Chlorine atoms enable nucleophilic substitution (e.g., hydrolysis) or elimination reactions. The isopropylidene group might undergo addition reactions.

  • Hexahydro Compound : The lactone ring (cyclic ester) could hydrolyze under acidic/basic conditions. The saturated structure limits conjugation-based reactivity.

Biological Activity

3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one is a synthetic compound that belongs to a class of organic molecules known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

  • Molecular Formula : C30H28O
  • Molecular Weight : 420.54 g/mol
  • IUPAC Name : 3-(4-methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Notably:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for mitigating oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that it can downregulate oncogenes and upregulate tumor suppressor genes.

Biological Activity Data

Activity TypeDescriptionReference
AntioxidantScavenges free radicals and reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
Estrogen Receptor ModulationPotential endocrine disruptor affecting hormonal pathways

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of 3-(4-Methylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one using DPPH and ABTS assays. The results indicated a significant reduction in free radical formation, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The study concluded that this compound could be a candidate for further development as an anticancer agent.

Study 3: Endocrine Disruption Assessment

Research has raised concerns regarding the endocrine-disrupting potential of similar compounds within its class. The compound's interaction with estrogen receptors was assessed through molecular docking studies, revealing a moderate binding affinity which suggests possible estrogenic activity.

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